(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt
Overview
Description
(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt is a chemical compound with the molecular formula C21H19O2P. It is known for its unique structure, which includes a triphenylphosphonium group and a carboxyethyl group. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt typically involves the reaction of triphenylphosphine with an appropriate carboxyethyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. This property makes it useful in studies related to mitochondrial function and cellular energy metabolism.
Comparison with Similar Compounds
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (5-Carboxypentyl)triphenylphosphonium bromide
Comparison: Compared to these similar compounds, (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt has a shorter carboxyalkyl chain, which may influence its reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-triphenylphosphaniumylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPZWDELZKIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863381 | |
Record name | 3-Triphenylphosphoniopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4365-60-0 | |
Record name | Phosphonium, (2-carboxyethyl)triphenyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4365-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (2-carboxyethyl)triphenyl-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004365600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Triphenylphosphoniopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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